molecular formula C18H17ClFN3O2 B6500818 3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-fluorophenyl)urea CAS No. 954659-81-5

3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-fluorophenyl)urea

Cat. No.: B6500818
CAS No.: 954659-81-5
M. Wt: 361.8 g/mol
InChI Key: XKPWSGHDBPOKDA-UHFFFAOYSA-N
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Description

“3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-fluorophenyl)urea” is a synthetic urea derivative featuring a pyrrolidinone core substituted with a 4-chlorophenyl group and a urea moiety linked to a 4-fluorophenyl group. The pyrrolidinone ring introduces a lactam structure, which may enhance hydrogen-bonding capabilities, while the halogenated aryl groups (Cl and F) contribute to electronic and steric effects.

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c19-13-1-7-16(8-2-13)23-11-12(9-17(23)24)10-21-18(25)22-15-5-3-14(20)4-6-15/h1-8,12H,9-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPWSGHDBPOKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Aryl Groups (Compounds 4 & 5)

Compounds 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and 5 (4-(4-fluorophenyl)-analog) share structural similarities with the target compound, particularly in their halogenated aryl substituents (Cl and F) . Key differences include:

  • Core Structure: Compounds 4 and 5 feature a thiazole-pyrazole-triazole framework, contrasting with the pyrrolidinone-urea core of the target compound.
  • Crystallographic Features : Both compounds 4 and 5 are isostructural (triclinic, P̄1 symmetry) with two independent molecules per asymmetric unit. Substituent size (Cl vs. F) necessitates slight adjustments in crystal packing, highlighting the role of halogen atoms in modulating solid-state properties .

Urea Derivatives with Heterocyclic Moieties (Z15)

Compound Z15 (1-[3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea) shares the 4-fluorophenyl-urea motif but differs in its heterocyclic core :

  • Core Structure: Z15 incorporates a 1,2,4-oxadiazole ring and a cyclobutyl group, which increase polarity and steric bulk compared to the pyrrolidinone-methyl group in the target compound. The oxadiazole’s electron-deficient nature may enhance interactions with nucleophilic residues in biological targets.

Structural and Conformational Analysis

  • Planarity and Substituent Orientation : In compounds 4 and 5, one fluorophenyl group is oriented perpendicular to the molecular plane, a feature absent in the target compound’s described structure. This orthogonal arrangement may influence intermolecular interactions in the crystal lattice .
  • Halogen Effects : The larger van der Waals radius of Cl (vs. F) in compound 4 increases steric hindrance, subtly altering crystal packing compared to its fluoro-analog (compound 5) .
  • Hydrogen-Bonding Potential: The urea moiety in the target compound and Z15 enables hydrogen-bond donor/acceptor interactions, while the pyrrolidinone’s carbonyl group offers additional binding sites absent in thiazole or oxadiazole derivatives.

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